molecular formula C9H13BrN2OS B13314636 2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide

2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide

Cat. No.: B13314636
M. Wt: 277.18 g/mol
InChI Key: ISBOQUWYQVPUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide is an organic compound with the molecular formula C10H15BrN2OS This compound is characterized by the presence of a bromothiophene moiety attached to a dimethylacetamide group through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with N,N-dimethylacetamide in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylacetamide group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chlorothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
  • 2-{[(4-fluorothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
  • 2-{[(4-methylthiophen-2-yl)methyl]amino}-N,N-dimethylacetamide

Uniqueness

2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13BrN2OS

Molecular Weight

277.18 g/mol

IUPAC Name

2-[(4-bromothiophen-2-yl)methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C9H13BrN2OS/c1-12(2)9(13)5-11-4-8-3-7(10)6-14-8/h3,6,11H,4-5H2,1-2H3

InChI Key

ISBOQUWYQVPUQT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCC1=CC(=CS1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.